molecular formula C13H11ClN6O B5488840 N-(6-chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)nicotinamide

N-(6-chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)nicotinamide

Cat. No.: B5488840
M. Wt: 302.72 g/mol
InChI Key: YMGVRVWATCSOHZ-UHFFFAOYSA-N
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Description

“N-(6-chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)nicotinamide” is a chemical compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . It has a molecular formula of C13H11ClN6O . The compound has an average mass of 302.719 Da and a monoisotopic mass of 302.068298 Da .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines, including “this compound”, involves several heterocyclic compounds . The structure of these compounds is proven using NMR spectroscopy and HPLC-MS spectrometry .


Molecular Structure Analysis

The molecular structure of “this compound” is determined by its molecular formula, C13H11ClN6O . Further details about its structure can be obtained through techniques like NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C13H11ClN6O), average mass (302.719 Da), and monoisotopic mass (302.068298 Da) .

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidines involves the chemisorption of inhibitor molecules on the metal surface. This is accompanied by the formation of self-organising protective layers as a result of the complex formation process with participation of endocyclic NH-protons of the dihydropyrimidine cycle .

Future Directions

The future directions for the study of “N-(6-chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)nicotinamide” and similar compounds could involve further exploration of their inhibitory effects and potential applications. This could include a more detailed study of their synthesis, structure, and mechanism of action .

Properties

IUPAC Name

N-(6-chloro-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN6O/c1-7-10(14)8(2)20-13(16-7)18-12(19-20)17-11(21)9-4-3-5-15-6-9/h3-6H,1-2H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGVRVWATCSOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NC(=NN12)NC(=O)C3=CN=CC=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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